N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a phenylpyridazinyl moiety, and a chloromethoxyphenyl group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Substitution Reactions: The phenylpyridazinyl and chloromethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step often involves coupling the substituted piperidine with the phenylpyridazinyl moiety under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carboxamide group, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylate
- N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide analogs
Comparison: Compared to its analogs, this compound may exhibit unique binding affinities, stability, and reactivity. These differences can influence its effectiveness and suitability for various applications, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-30-21-9-7-18(24)15-20(21)25-23(29)17-11-13-28(14-12-17)22-10-8-19(26-27-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSITFQXNCKUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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